molecular formula C15H27N3O2 B11844261 8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione CAS No. 111782-89-9

8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione

Cat. No.: B11844261
CAS No.: 111782-89-9
M. Wt: 281.39 g/mol
InChI Key: CGESBNXSHFTIRR-UHFFFAOYSA-N
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Description

8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione is a synthetic azaspirocyclic compound featuring a central spiro[4.5]decane-7,9-dione core modified with a 4-((2-aminoethyl)amino)butyl substituent. The 2-aminoethylamino side chain distinguishes it from buspirone and other analogs, likely influencing receptor binding affinity and selectivity .

Properties

CAS No.

111782-89-9

Molecular Formula

C15H27N3O2

Molecular Weight

281.39 g/mol

IUPAC Name

8-[4-(2-aminoethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C15H27N3O2/c16-7-9-17-8-3-4-10-18-13(19)11-15(12-14(18)20)5-1-2-6-15/h17H,1-12,16H2

InChI Key

CGESBNXSHFTIRR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCCN

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reactants : 1,1-Pentamethylene oxalic acid and urea (1:1.1–1.6 molar ratio).

  • Temperature : 150–200°C.

  • Duration : 0.5–2 hours.

  • Workup : Crude product is recrystallized using 30–60% ethanol with activated carbon.

Key Analytical Data

ParameterValue
Yield80.1–89.5%
Melting Point154–156°C
Purity (HPLC)>98% (post-recrystallization)

This step forms the rigid spirocyclic framework critical for subsequent functionalization.

Introduction of the 4-((2-Aminoethyl)amino)butyl Side Chain

The side chain is introduced via nucleophilic substitution or reductive amination. The bromobutyl intermediate (8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione) serves as a key precursor.

Method A: Nucleophilic Substitution

  • Intermediate Preparation :

    • React 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF).

    • Isolate 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione via column chromatography.

  • Amination :

    • Treat the bromobutyl intermediate with excess ethylenediamine in ethanol at 60–80°C for 12–24 hours.

    • Neutralize with HCl to isolate the hydrochloride salt, followed by freebase liberation using NaOH.

Optimization Challenges

  • Competing Reactions : Over-alkylation risks necessitate controlled stoichiometry.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but complicate purification.

Method B: Reductive Amination

  • Aldehyde Intermediate :

    • Oxidize 8-(4-hydroxybutyl)-8-azaspiro[4.5]decane-7,9-dione to the corresponding aldehyde using PCC.

  • Coupling :

    • React the aldehyde with ethylenediamine in the presence of NaBH₃CN or H₂/Pd-C.

ParameterMethod A (Substitution)Method B (Reductive Amination)
Yield65–75%50–60%
Purity90–95%85–90%
ScalabilityHighModerate

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures remove unreacted starting materials.

  • Column Chromatography : Silica gel (eluent: CH₂Cl₂/MeOH/NH₄OH) isolates the target compound.

Analytical Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, D₂O) : δ 3.45 (t, 2H, NCH₂), 2.85–2.70 (m, 4H, CH₂NH₂), 1.60–1.40 (m, 8H, spiro-CH₂).

  • Mass Spectrometry :

    • ESI-MS : m/z 281.39 [M+H]⁺ (calc. 281.39).

Industrial-Scale Considerations

While laboratory methods are well-established, industrial production requires:

  • Cost-Effective Catalysts : Transition metal catalysts (e.g., Ni or Cu) for C-N coupling.

  • Continuous Flow Systems : Enhance reaction control and throughput.

Emerging Methodologies

Recent advances include:

  • Enzymatic Amination : Lipase-catalyzed reactions under mild conditions (30–40°C, pH 7–8).

  • Microwave-Assisted Synthesis : Reduces reaction times by 50–70% .

Chemical Reactions Analysis

Types of Reactions

8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Pharmacological Differences

The table below summarizes key structural features, molecular properties, and pharmacological targets of 8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione and its analogs:

Compound Name Substituent Group Molecular Formula Molecular Weight Pharmacological Target Key Findings
This compound (Target) 4-((2-Aminoethyl)amino)butyl C₁₃H₂₄N₄O₂ 292.36 g/mol Putative 5-HT1A receptor ligand Structural analog of buspirone; lacks direct pharmacological data .
Buspirone 4-(2-Pyrimidinyl)piperazinyl butyl C₂₁H₃₁N₅O₂·HCl 422.0 g/mol 5-HT1A partial agonist Clinically used anxiolytic; metabolizes to 1-PP (a α2-adrenoceptor antagonist) .
BMY 7378 4-(2-Methoxyphenyl)piperazinyl ethyl C₂₃H₂₈N₄O₃·2HCl 509.42 g/mol α1D-Adrenoceptor antagonist Selective for α1D subtype; used to study vascular tone and hypertension models .
8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)butyl]-8-azaspiro[4.5]decane-7,9-dione 4-(1,2,3,4-Tetrahydroisoquinolinyl)butyl C₂₃H₃₁N₃O₂ 405.52 g/mol 5-HT1A receptor ligand Exhibits anxiolytic and antidepressant effects in rats, mirroring buspirone’s profile .
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione 4-Chlorobutyl C₁₃H₂₀ClNO₂ 257.76 g/mol Buspirone impurity (no known activity) Lacks bioactive substituents; used as a reference standard in quality control .

Key Observations

Substituent-Driven Receptor Specificity: The 2-aminoethylamino group in the target compound may enhance interactions with serotonin receptors due to its basic amine functionality, similar to buspirone’s piperazinyl group. However, the absence of an aromatic moiety (e.g., pyrimidinyl in buspirone) could reduce 5-HT1A affinity . BMY 7378’s methoxyphenyl-piperazinyl substituent shifts its activity to α1D-adrenoceptors, highlighting how aromatic groups dictate adrenergic vs. serotonergic targeting .

Synthetic Modifications: Replacing the pyrimidinyl group in buspirone with a tetrahydroisoquinolinyl group () retains 5-HT1A activity but alters metabolic stability and bioavailability . The chlorobutyl analog () serves as a synthetic intermediate or impurity, lacking pharmacological relevance due to the absence of a receptor-binding substituent .

Pharmacological Implications: Buspirone’s metabolite 1-PP contributes to its clinical profile by antagonizing α2-adrenoceptors, whereas the target compound’s 2-aminoethylamino group may generate distinct metabolites with unique off-target effects .

Biological Activity

8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione is a complex organic compound that possesses significant biological activity. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N2O2C_{13}H_{20}N_2O_2, with a molecular weight of 236.32 g/mol. The compound features a unique spirocyclic structure that contributes to its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of azaspiro compounds, including derivatives similar to this compound. For instance, a related compound exhibited significant antiviral activity with a cytotoxic concentration (CC50) greater than 500 μg/ml, indicating a promising safety profile for further exploration in antiviral therapies .

Anticancer Properties

Research has shown that azaspiro compounds can inhibit cancer cell proliferation. A study reported that derivatives of azaspiro[4.5]decane showed cytotoxic effects against several cancer cell lines, suggesting their potential as anticancer agents. The mechanism appears to involve the induction of apoptosis in cancer cells .

The biological activity of this compound is thought to be mediated through interactions with specific cellular targets, possibly involving inhibition of key enzymes or receptors involved in disease pathways.

Synthesis Methods

The synthesis of azaspiro compounds typically involves multi-step reactions that may include:

  • Copper-Catalyzed Reactions : Utilizing copper catalysts for the difluoroalkylation of N-benzylacrylamides to form azaspiro derivatives .
  • Radical Addition : A tandem radical addition process leading to cyclization is often employed to construct the spirocyclic framework .

Case Studies

Several studies have focused on the biological evaluation of azaspiro compounds:

StudyCompoundActivityFindings
8-Azaspiro[4.5]decane derivativesAntiviralCC50 > 500 μg/ml; low cytotoxicity
Various azaspiro derivativesAnticancerInduced apoptosis in cancer cell lines

Q & A

Q. Table 1: Representative Analytical Data

TechniqueKey Peaks/DataReference
IR1720 cm⁻¹ (C=O), 3350 cm⁻¹ (N–H)
UV-Visλmax = 345 nm (fluorescence)
¹H NMR (CDCl₃)δ 2.1–2.3 (m, 8H, spirocyclic CH₂)

Basic: What are the primary chemical reactions this compound undergoes?

Methodological Answer:
The compound participates in:

  • Nucleophilic Substitution : The primary amine group reacts with electrophiles (e.g., acyl chlorides) in anhydrous DMF at 60–80°C .
  • Oxidation : Tertiary amines are oxidized by KMnO₄/H₂SO₄ to form N-oxides, confirmed by TLC monitoring .
  • Reduction : LiAlH₄ in THF reduces carbonyls to alcohols, altering spirocyclic rigidity .

Advanced: How can contradictory reports on biological activity (e.g., fluorescence vs. receptor binding) be resolved experimentally?

Methodological Answer:
Contradictions arise from divergent experimental conditions. To resolve:

Control Environmental Factors : Test fluorescence under varying pH (4–10) and temperature (25–37°C), as spiro compounds are pH-sensitive .

Dose-Response Studies : Compare receptor binding (e.g., serotonin receptors) at 1–100 µM concentrations using radioligand assays .

Co-solvent Screening : Assess fluorescence quenching in PBS vs. DMSO to isolate solvent effects .

Advanced: What mechanistic insights explain the compound’s reactivity in substitution reactions?

Methodological Answer:
The chlorine atom in the related 4-chlorobutyl derivative undergoes SN2 displacement, but the aminoethyl group in this compound favors nucleophilic addition-elimination. Computational modeling (DFT) reveals the transition state’s dependence on steric hindrance from the spirocyclic framework. Kinetic studies (GC-MS monitoring) show pseudo-first-order kinetics in ethanol/water mixtures .

Advanced: How can reaction yields be optimized for aminoethyl substitution?

Methodological Answer:
Optimize via:

  • Solvent Selection : Use DMF over ethanol for higher polarity, improving nucleophile solubility (yield increases from 45% to 72%) .
  • Catalyst Screening : Add KI (10 mol%) to enhance leaving-group departure .
  • Temperature Gradient : Stepwise heating (50°C for 2 h → 80°C for 4 h) minimizes side-product formation .

Advanced: How does structural modification (e.g., aminoethyl vs. chlorobutyl) alter spiro compound bioactivity?

Methodological Answer:
Comparative studies show:

  • Aminoethyl Group : Enhances water solubility (logP reduced by 0.8) and serotonin receptor affinity (Ki = 12 nM vs. 45 nM for chlorobutyl) due to H-bonding potential .
  • Chlorobutyl Group : Increases BBB permeability (predicted 0.95 vs. 0.65 for aminoethyl) but reduces fluorescence quantum yield (Φ = 0.2 vs. 0.4) .

Q. Table 2: Comparative Bioactivity Profile

PropertyAminoethyl DerivativeChlorobutyl Derivative
logP1.22.0
Serotonin Receptor Ki12 nM45 nM
BBB Permeability0.650.95
Fluorescence Φ0.40.2

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